molecular formula C14H15BrClNO5 B571315 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside CAS No. 125328-84-9

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside

Cat. No.: B571315
CAS No.: 125328-84-9
M. Wt: 392.63
InChI Key: ZMYJTGDNFZJYFN-FAKBCLHFSA-N
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Description

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside: is a chromogenic substrate used primarily in biochemical assays. This compound is known for its ability to produce a blue precipitate upon enzymatic cleavage, making it a valuable tool in various scientific research applications, particularly in the detection of specific enzyme activities.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is the enzyme β-D-fucosidase . This enzyme plays a crucial role in the metabolism of fucose, a hexose deoxy sugar that is involved in various biological processes.

Mode of Action

This compound acts as a chromogenic substrate for β-D-fucosidase . When this compound is cleaved by the enzyme, it generates a blue-colored product . This color change allows for the detection and quantification of β-D-fucosidase activity.

Result of Action

The cleavage of this compound by β-D-fucosidase results in a blue-colored product . This color change can be used to detect and quantify the activity of β-D-fucosidase, providing a measure of fucose metabolism in the sample.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-L-fucopyranoside under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain a high-purity powder suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes such as beta-L-fucosidase. Upon enzymatic cleavage, the compound releases 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an intensely blue indigo dye .

Common Reagents and Conditions

    Enzymes: Beta-L-fucosidase

    Solvents: DMF, DMSO

    Conditions: Mild temperatures, neutral to slightly acidic pH

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 5-bromo-4-chloro-3-indoxyl, which further oxidizes to produce a blue indigo dye .

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is widely used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside
  • 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside
  • 5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide

Uniqueness

While all these compounds serve as chromogenic substrates for different enzymes, 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is unique in its specificity for beta-L-fucosidase. This specificity makes it particularly valuable in assays and diagnostic tests where the detection of beta-L-fucosidase activity is crucial .

Properties

IUPAC Name

(2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJTGDNFZJYFN-FAKBCLHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40925086
Record name 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125328-84-9
Record name beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40925086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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